molecular formula C13H11N3O2 B1626398 Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate CAS No. 76013-27-9

Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate

Cat. No. B1626398
M. Wt: 241.24 g/mol
InChI Key: UMZALKINSDJRCY-UHFFFAOYSA-N
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Patent
US04644002

Procedure details

A suspension of 0.4 g of the product of Step A in 15 ml of ethanol was refluxed for 2 hours and the resulting clear orange solution was concentrated to half its volume. The mixture was filtered to obtain 0.25 g of ethyl imidazo-[1,2-a]-quinoxaline-2-carboxylate as a pale yellow solid which were crystallized from an ether-methanol mixture to obtain the product in the form of soft-white needles melting at 184°-187° C. with decomposition.
Name
product
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].[NH2:2][C:3]1[CH:12]=[N:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N+:4]=1[CH2:13][C:14]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=O>C(O)C>[CH:13]1[N:4]2[C:5]3[C:10]([N:11]=[CH:12][C:3]2=[N:2][C:14]=1[C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:9][CH:8]=[CH:7][CH:6]=3 |f:0.1|

Inputs

Step One
Name
product
Quantity
0.4 g
Type
reactant
Smiles
[Br-].NC1=[N+](C2=CC=CC=C2N=C1)CC(=O)C(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the resulting clear orange solution was concentrated to half its volume
FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
C1=C(N=C2N1C1=CC=CC=C1N=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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